molecular formula C13H19NO3S B5171059 [(4-Butoxyphenyl)sulfonyl]prop-2-enylamine

[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5171059
M. Wt: 269.36 g/mol
InChI Key: SXGQPOMLZHFJED-UHFFFAOYSA-N
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Description

[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.3599 . This compound features a sulfonyl group attached to a butoxyphenyl ring and a prop-2-enylamine moiety, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxyphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 4-butoxybenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The prop-2-enylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Azides or thiol-substituted products.

Scientific Research Applications

[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-butoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-3-5-11-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2/h4,6-9,14H,2-3,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGQPOMLZHFJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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